R)-1-(3-(tert-butoxycarbonylmethoxy)phenyl)-3-(3,4-dimethoxyphenyl)-propan-1-ol
Overview
Description
®-1-(3-(tert-butoxycarbonylmethoxy)phenyl)-3-(3,4-dimethoxyphenyl)-propan-1-ol: is a complex organic compound with a unique structure that includes both aromatic and aliphatic components
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(3-(tert-butoxycarbonylmethoxy)phenyl)-3-(3,4-dimethoxyphenyl)-propan-1-ol typically involves multiple steps, starting from commercially available precursors. The key steps include:
Protection of Hydroxyl Groups: The hydroxyl groups on the phenyl rings are protected using tert-butoxycarbonyl (Boc) groups to prevent unwanted reactions.
Formation of the Propanol Backbone: The propanol backbone is constructed through a series of reactions, including Grignard reactions and reductions.
Coupling of Aromatic Rings: The protected aromatic rings are then coupled to the propanol backbone using palladium-catalyzed cross-coupling reactions.
Deprotection: Finally, the Boc groups are removed under acidic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps and the development of more efficient catalysts for the coupling reactions.
Chemical Reactions Analysis
Types of Reactions
®-1-(3-(tert-butoxycarbonylmethoxy)phenyl)-3-(3,4-dimethoxyphenyl)-propan-1-ol: can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The aromatic rings can be reduced under certain conditions to form cyclohexane derivatives.
Substitution: The methoxy groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include PCC (Pyridinium chlorochromate) and KMnO4 (Potassium permanganate).
Reduction: Catalytic hydrogenation using Pd/C (Palladium on carbon) is a typical method.
Substitution: Nucleophiles such as NaOH (Sodium hydroxide) or KOH (Potassium hydroxide) can be used for substitution reactions.
Major Products
Oxidation: Ketones or aldehydes.
Reduction: Cyclohexane derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
®-1-(3-(tert-butoxycarbonylmethoxy)phenyl)-3-(3,4-dimethoxyphenyl)-propan-1-ol: has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Medicine: Investigated for its potential as a drug candidate, particularly in the treatment of neurological disorders.
Industry: Used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of ®-1-(3-(tert-butoxycarbonylmethoxy)phenyl)-3-(3,4-dimethoxyphenyl)-propan-1-ol is not fully understood, but it is believed to interact with specific molecular targets in biological systems. The compound may bind to certain enzymes or receptors, altering their activity and leading to various physiological effects. Further research is needed to elucidate the exact pathways involved.
Comparison with Similar Compounds
®-1-(3-(tert-butoxycarbonylmethoxy)phenyl)-3-(3,4-dimethoxyphenyl)-propan-1-ol: can be compared with other similar compounds, such as:
®-1-(3-methoxyphenyl)-3-(3,4-dimethoxyphenyl)-propan-1-ol: Lacks the Boc protection group, making it less stable under certain conditions.
®-1-(3-(tert-butoxycarbonylmethoxy)phenyl)-3-phenyl-propan-1-ol: Lacks the additional methoxy groups, which may affect its reactivity and interactions with biological targets.
The unique combination of Boc protection and methoxy groups in ®-1-(3-(tert-butoxycarbonylmethoxy)phenyl)-3-(3,4-dimethoxyphenyl)-propan-1-ol
Properties
CAS No. |
178445-89-1 |
---|---|
Molecular Formula |
C23H30O6 |
Molecular Weight |
402.5 g/mol |
IUPAC Name |
tert-butyl 2-[3-[3-(3,4-dimethoxyphenyl)-1-hydroxypropyl]phenoxy]acetate |
InChI |
InChI=1S/C23H30O6/c1-23(2,3)29-22(25)15-28-18-8-6-7-17(14-18)19(24)11-9-16-10-12-20(26-4)21(13-16)27-5/h6-8,10,12-14,19,24H,9,11,15H2,1-5H3 |
InChI Key |
LTSMVCSYXYLQNM-UHFFFAOYSA-N |
SMILES |
CC(C)(C)OC(=O)COC1=CC=CC(=C1)C(CCC2=CC(=C(C=C2)OC)OC)O |
Canonical SMILES |
CC(C)(C)OC(=O)COC1=CC=CC(=C1)C(CCC2=CC(=C(C=C2)OC)OC)O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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